molecular formula C14H18BNO5 B1273289 (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid CAS No. 290331-71-4

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid

Cat. No.: B1273289
CAS No.: 290331-71-4
M. Wt: 291.11 g/mol
InChI Key: PZLVPMBCKHDVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is a useful research compound. Its molecular formula is C14H18BNO5 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Indoles and Oxindoles

  • Synthesis of N-(Tert-butoxycarbonyl)indoles and Oxindoles : N-(Tert-butoxycarbonyl)anilines are treated with dimethylformamide or carbon dioxide to produce intermediates, which are then converted to N-(Tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

Preparation of tert-Butyl Esters

  • Synthesis of Tert-Butyl Esters : Boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate are used in palladium-catalyzed cross-coupling reactions to synthesize tert-butyl esters, including the synthesis of N-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl boronic acid derivatives (Xinjian Li et al., 2014).

Polymer Materials Chemistry

  • Use in Polymer Materials Chemistry : Tert-butoxycarbonyl (BOC) group is used as a protective group in organic synthesis and polymer materials chemistry. The study of thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety sheds light on the behavior of these polymers under heat (Chu-Yue Jing et al., 2019).

Pharmaceutical Research

  • 5-Lipoxygenase-Activating Protein Inhibitors : Compounds like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid have been identified as potent and selective inhibitors of 5-lipoxygenase-activating protein, showing potential in the treatment of disorders involving leukotriene production (Hutchinson et al., 2009).

Photochromic Materials

  • Synthesis of Spiropyran with BOC Protective Function : Research into the photochromic properties of compounds like 5-Amino-N-(tert-butyloxycarbonyl)-1,3,3-trimethyl-6′-nitro-spiro(indole-2,2′-[2H-1]benzopyran) (BOCSPI) in solution and film form is an example of the application of tert-butoxycarbonyl group in the field of photochromic materials (Liu Yan-gang, 2008).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a boron-containing reagent that can form carbon-carbon bonds through palladium-catalyzed cross-coupling with various electrophiles. The boronic acid group interacts with palladium complexes, facilitating the transmetalation step in the reaction mechanism .

In addition to its role in synthetic chemistry, this compound can interact with enzymes and proteins that recognize boronic acid moieties. For example, it may inhibit serine proteases by forming reversible covalent bonds with the active site serine residue, thereby modulating enzyme activity . This interaction is crucial for understanding the compound’s potential as a biochemical tool and therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating key signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases or phosphatases involved in cell signaling, leading to altered phosphorylation states of target proteins and subsequent changes in cellular responses .

Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators. This interaction can result in changes in the expression levels of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism may involve alterations in metabolic fluxes and the levels of key metabolites, thereby influencing overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction .

For example, this compound may inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access and catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The stability of this compound is influenced by its chemical structure, particularly the presence of the Boc protecting group, which can be cleaved under certain conditions .

Degradation of this compound may lead to the formation of byproducts that can affect its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and induction of apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can be metabolized by enzymes such as esterases, which cleave the Boc protecting group, leading to the formation of active metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux within the cell.

Additionally, this compound may influence the levels of key metabolites, such as nucleotides, amino acids, and lipids, by modulating enzyme activity and metabolic pathways . This impact on metabolic pathways is important for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . This localization is important for its biochemical activity, as it determines the sites of interaction with target biomolecules and the subsequent cellular effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes, influencing gene expression .

Additionally, this compound may be targeted to the cytoplasm or mitochondria, where it can modulate metabolic pathways and cellular signaling

Properties

IUPAC Name

[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-6-5-10(20-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLVPMBCKHDVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383346
Record name [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290331-71-4
Record name [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-1H-INDOLE-2-BORONIC ACID, N-BOC PROTECTED
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid
Reactant of Route 3
Reactant of Route 3
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid
Reactant of Route 4
Reactant of Route 4
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid
Reactant of Route 5
Reactant of Route 5
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid
Reactant of Route 6
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.